p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate
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Overview
Description
p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate: is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.30918 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group, an amino group, and a methoxybenzenesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate typically involves the nitration of phenyl 3-amino-4-methoxybenzenesulphonate. This process requires careful control of reaction conditions, including temperature, pH, and the use of specific nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and sulfonate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various nitro, amino, and sulfonate derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
Chemistry: In chemistry, p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules .
Biology: In biological research, this compound is used in enzyme assays and as a substrate for studying enzyme kinetics and mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino and methoxybenzenesulphonate groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- p-Nitrophenyl 3-amino-4-methylbenzenesulphonate
- p-Nitrophenyl 3-amino-4-ethoxybenzenesulphonate
- p-Nitrophenyl 3-amino-4-chlorobenzenesulphonate
Comparison: Compared to these similar compounds, p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
94232-04-9 |
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Molecular Formula |
C13H12N2O6S |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-amino-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H12N2O6S/c1-20-13-7-6-11(8-12(13)14)22(18,19)21-10-4-2-9(3-5-10)15(16)17/h2-8H,14H2,1H3 |
InChI Key |
MKBHZWMFTFVMOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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